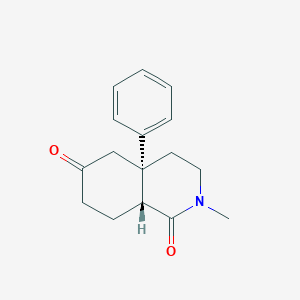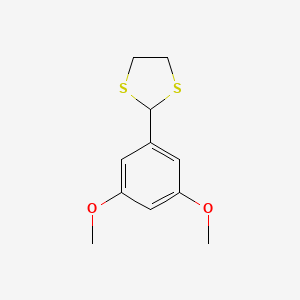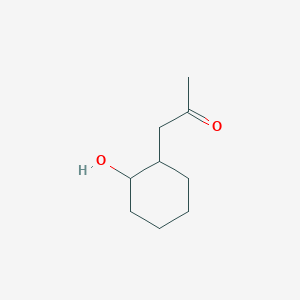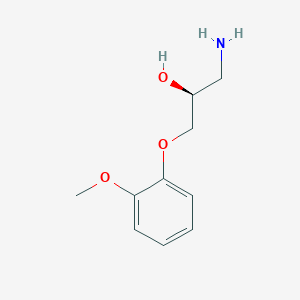
(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol: is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a methoxyphenoxy group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and epichlorohydrin.
Epoxide Formation: The reaction of 2-methoxyphenol with epichlorohydrin under basic conditions forms an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol: The enantiomer of the compound with different stereochemistry.
1-amino-3-(2-methoxyphenoxy)propan-2-ol: The racemic mixture of the compound.
1-amino-3-(2-hydroxyphenoxy)propan-2-ol: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
Chirality: The (2S)-enantiomer exhibits unique stereochemical properties.
Functional Groups: The presence of both amino and methoxyphenoxy groups provides distinct reactivity and applications.
Propriétés
Numéro CAS |
61248-82-6 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3/t8-/m0/s1 |
Clé InChI |
BUURBCAOIUVUIY-QMMMGPOBSA-N |
SMILES isomérique |
COC1=CC=CC=C1OC[C@H](CN)O |
SMILES canonique |
COC1=CC=CC=C1OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


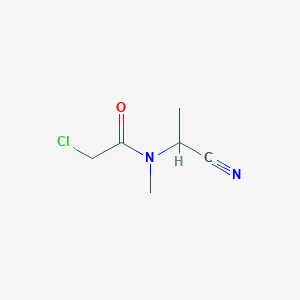
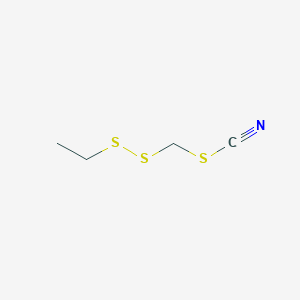
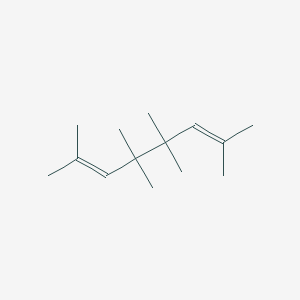
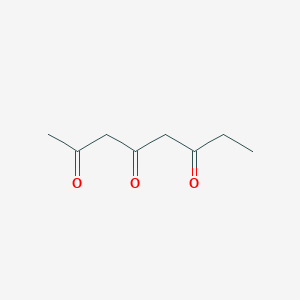
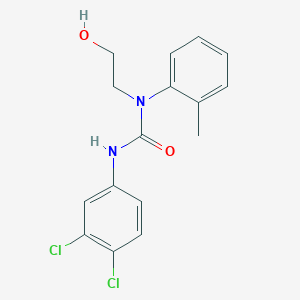
![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
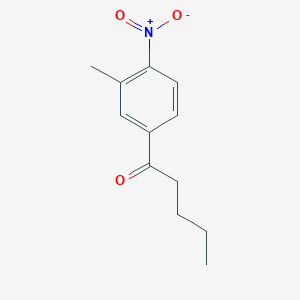
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
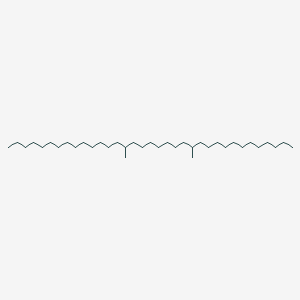
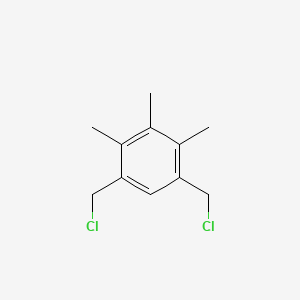
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
